2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium
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Overview
Description
2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium is a compound that combines the properties of 2-benzyl-4-chlorophenol and ethyltriphenylphosphonium
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyltriphenylphosphonium chloride involves adding triphenylphosphine to an organic solvent, followed by the dropwise addition of ethyl chloride. The mixture is then heated to a temperature of 120-160°C under a pressure of 8-12 kg/cm² for 30-40 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by centrifugation and drying .
Industrial Production Methods
The industrial production of ethyltriphenylphosphonium chloride follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, with the final product being used in various applications, including as a surfactant and in the synthesis of phosphorus ylides .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of surfactants, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium include:
- 2-Benzyl-4-chlorophenol
- Ethyltriphenylphosphonium chloride
- 4-Chlorophenol
- 2-Phenylphenol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of properties from both 2-benzyl-4-chlorophenol and ethyltriphenylphosphonium.
Properties
CAS No. |
94231-02-4 |
---|---|
Molecular Formula |
C33H30ClOP |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C13H11ClO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h3-17H,2H2,1H3;1-7,9,15H,8H2/q+1;/p-1 |
InChI Key |
LMERHHXXPUYGFB-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-] |
Origin of Product |
United States |
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